tert-Butylchlorodiphenylsilane

Protecting group chemistry Orthogonal deprotection Acid stability

tert-Butylchlorodiphenylsilane (TBDPSCl; CAS 58479-61-1) is a triorganosilyl chloride widely used to introduce the tert-butyldiphenylsilyl (TBDPS) protecting group onto hydroxyl, amino, and carboxyl functionalities. The TBDPS group is distinguished from smaller silyl protecting groups—such as tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and trimethylsilyl (TMS)—by the combination of a bulky tert-butyl substituent and two phenyl rings on silicon, imparting exceptional acidolytic stability and pronounced steric discrimination during silylation.

Molecular Formula C16H19ClSi
Molecular Weight 274.86 g/mol
CAS No. 58479-61-1
Cat. No. B126151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butylchlorodiphenylsilane
CAS58479-61-1
Synonyms1,1’-[Chloro(1,1-dimethylethyl)silylene]bisbenzene;  Chloro(1,1-dimethylethyl)diphenylsilane;  (1,1-Dimethylethyl)diphenylsilyl Chloride;  (Chloro)(tert-butyl)diphenylsilane;  Chloro(1,1-dimethylethyl)diphenylsilane;  Chlorodiphenyl-tert-butylsilane;  Diph
Molecular FormulaC16H19ClSi
Molecular Weight274.86 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
InChIInChI=1S/C16H19ClSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
InChIKeyMHYGQXWCZAYSLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butylchlorodiphenylsilane (TBDPSCl, CAS 58479-61-1): A Bulky Silyl Protecting Agent for Acid-Stable Hydroxyl Masking in Multi-Step Synthesis


tert-Butylchlorodiphenylsilane (TBDPSCl; CAS 58479-61-1) is a triorganosilyl chloride widely used to introduce the tert-butyldiphenylsilyl (TBDPS) protecting group onto hydroxyl, amino, and carboxyl functionalities [1]. The TBDPS group is distinguished from smaller silyl protecting groups—such as tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and trimethylsilyl (TMS)—by the combination of a bulky tert-butyl substituent and two phenyl rings on silicon, imparting exceptional acidolytic stability and pronounced steric discrimination during silylation [1][2].

Why TBDPSCl Cannot Be Replaced by TBSCl, TIPSCl, or TMSCl Without Altering Reaction Outcomes


Silyl protecting groups are not interchangeable commodities. The relative acidolytic stability of the resulting silyl ether spans over six orders of magnitude from TMS (1) to TBDPS (5,000,000), and basic stability varies by four orders of magnitude [1]. TBDPS ethers withstand acidic conditions approximately 100- to 250-fold longer than TBS ethers, enabling chemoselective deprotection strategies that are impossible with less stable analogs [2]. Conversely, TBDPS ethers are more labile toward strong bases (e.g., NaOH 5 M/EtOH) than TBS ethers, meaning a substitution of TBDPS for TBS in a route containing strongly basic steps can lead to premature protecting group loss . Furthermore, the steric demand of TBDPSCl precludes silylation of tertiary alcohols—a limitation that TBSCl and TIPSCl may not share under forcing conditions—making TBDPSCl the reagent of choice when regional selectivity between primary, secondary, and tertiary alcohols is required [3].

Head-to-Head Quantitative Evidence: TBDPSCl vs. TBSCl, TIPSCl & TMSCl


Acidolytic Stability: TBDPS Ethers Are ~250-Fold More Stable Than TBS Ethers, Enabling Orthogonal Deprotection

The relative acidolytic stability of silyl ethers follows the well-established scale: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This translates to TBDPS ethers being approximately 250-fold more resistant to acidic hydrolysis than TBS ethers (5,000,000/20,000) and approximately 7-fold more resistant than TIPS ethers [1]. A separate source corroborates that TBDPS ethers display approximately 100-fold greater acid stability relative to TBS ethers [2]. In practice, this magnitude of difference permits selective removal of TBS ethers with mild acid (e.g., 80% AcOH or PPTS in MeOH) while leaving TBDPS ethers intact, a strategy extensively employed in natural product synthesis .

Protecting group chemistry Orthogonal deprotection Acid stability

Basic Stability Profile: TBDPS Ethers Are Weaker Than TIPS Ethers Under Strongly Basic Conditions, Defining Their Niche

Under basic conditions, the relative stability order inverts compared to acidic conditions: TMS (1) < TES (10–100) < TBS~TBDPS (20,000) < TIPS (100,000) [1]. TBDPS and TBS ethers therefore exhibit comparable base stability, while TIPS ethers are approximately 5-fold more resistant than both [1]. Notably, alkyl TBDPS ethers are susceptible to strong bases such as NaOH (5 M)/EtOH and NaH/HMPA–H₂O, under which TBS ethers remain stable [2]. This differential lability provides a complementary orthogonal handle: TBDPS can be selectively removed in the presence of TBS by base treatment, the inverse of the acid-based selectivity .

Base stability Protecting group orthogonality Silyl ether lability

Steric Discrimination in Silylation: TBDPSCl Excludes Tertiary Alcohols Entirely, Enabling Primary/Secondary Selectivity

In a study using the nonionic superbase catalyst P(MeNCH₂CH₂)₃N, TBDPSCl successfully silylated representative primary alcohols, secondary alcohols, and phenols under mild conditions (acetonitrile, 24–40 °C) but tertiary alcohols were recovered completely unchanged [1]. This contrasts with TBSCl, which under the same catalytic system silylated a wider substrate scope including more hindered alcohols [1]. The complete exclusion of tertiary alcohols by TBDPSCl is a direct consequence of the extreme steric demand of the tert-butyldiphenylsilyl group, providing a predictable yes/no selectivity gate that smaller silyl chlorides (TBSCl, TMSCl, TESCl) cannot guarantee [1].

Regioselective protection Steric hindrance Tertiary alcohol exclusion

Kinetic Reactivity Ranking: TBDPSCl Is Intermediately Reactive Among Triorganosilyl Chlorides, Favoring Controlled Silylation

A systematic kinetic and thermodynamic study of phenolate silylation in THF, acetonitrile, and DMSO established the reactivity order for trisubstituted silyl chlorides as: i-Pr₃SiCl < t-BuPh₂SiCl (TBDPSCl) < Me₃SiCl (TMSCl) < Ph₂MeSiCl [1]. TBDPSCl thus occupies an intermediate position—less reactive than the highly labile TMSCl (which hydrolyzes rapidly and can give competing desilylation) but more reactive than the sluggish triisopropylsilyl chloride [1]. This intermediate reactivity facilitates controlled, high-yielding protection of alcohols without excessive reagent decomposition or unwanted side reactions [1].

Silylation kinetics Reactivity order Phenolate silylation

Catalytic Transfer Hydrogenolysis Selectivity: TBDPS Ethers Are the Most Resistant to Cleavage, Enabling Sequential Deprotection

Under catalytic transfer hydrogenolysis conditions, the ease of silyl ether cleavage follows the order: triethylsilyl > t-butyldimethylsilyl > triisopropylsilyl > t-butyldiphenylsilyl [1]. TBDPS ethers are the most resistant to hydrogenolytic cleavage among common silyl protecting groups, providing a window for selective removal of TES, TBS, or TIPS groups in the presence of TBDPS [1]. This property was demonstrated in the selective deprotection of silyl-protected thymidine derivatives [1].

Catalytic hydrogenolysis Selective deprotection Silyl ether stability

Materials Science Application: Incorporation of TBDPS Groups into Polyimide Films Reduces Dielectric Constant from ~4.5 to ~2.7

Silyl etherification of hydroxyl-containing fluorene-based polyimides (OH-PIs) with TBDPSCl yielded Si-PI films in which the bulky, non-polar TBDPS side groups simultaneously improved optical, dielectric, and solubility properties [1]. Quantitatively, the dielectric constant at 1 kHz dropped from 4.19–4.78 (OH-PI) to 2.63–2.75 (Si-PI), while the dielectric loss decreased from 0.0173–0.0295 to 0.0024–0.0091 [1]. Optical transmittance at 400 nm increased from 42–55% to 74–81% [1]. Although not a direct comparator study against other silyl chlorides, the magnitude of property enhancement is attributed specifically to the TBDPS group's unique combination of bulk and non-polar character, which would be attenuated with smaller silyl substituents [1].

Polyimide modification Low-k dielectric Optical transparency

High-Value Application Scenarios Where TBDPSCl Outperforms Generic Silyl Chlorides


Orthogonal Protection of Polyhydroxylated Natural Products and Carbohydrates

In the total synthesis of macrolides, polyether ionophores, and complex carbohydrates, multiple hydroxyl groups must be sequentially protected and deprotected. TBDPSCl is employed to mask a primary or secondary alcohol that must survive multiple acidic steps (e.g., glycosylations, acetal formations). The 250-fold acid stability advantage of TBDPS over TBS [6] allows TBS groups elsewhere on the molecule to be removed with mild acid without affecting the TBDPS ether. Later, the TBDPS group is cleaved with fluoride ion (TBAF) under neutral conditions, completing an orthogonal sequence that TBS or TIPS alone cannot support .

Chemoselective Protection in the Presence of Tertiary Alcohols During Medicinal Chemistry Campaigns

When a lead compound contains a tertiary alcohol essential for target binding, TBDPSCl's absolute inability to silylate tertiary centers [6] guarantees that only primary and secondary alcohols react. This binary selectivity eliminates tedious chromatographic separation of regioisomeric silyl ethers and ensures the tertiary alcohol remains available for downstream SAR exploration, a practical advantage over TBSCl or TIPSCl that may give partial tertiary protection under forcing conditions .

Synthetic Routes Requiring Catalytic Hydrogenation After Silyl Protection

In sequences where a silyl-protected intermediate must undergo Pd/C-catalyzed hydrogenolysis (e.g., debenzylation, alkene reduction), TBDPS ethers are the most resistant among common silyl groups to hydrogenolytic cleavage [6]. Researchers select TBDPSCl when TBS or TIPS groups would suffer premature loss under the hydrogenation conditions, preserving the protecting group integrity through the reduction step and avoiding reprotection cycles that erode overall yield .

Low-Dielectric Polymer Films for Microelectronics Packaging

TBDPSCl is used as a post-polymerization modifier to introduce bulky, non-polar TBDPS side chains into hydroxyl-functionalized polyimides. The resulting Si-PI films exhibit dielectric constants as low as 2.63 and optical transmittance up to 81% at 400 nm [6], making them suitable candidates for interlayer dielectrics in high-frequency printed circuit boards and flexible displays. These property enhancements are intrinsically linked to the TBDPS group's steric and electronic profile, which smaller silyl groups cannot replicate .

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